Sparoxomycin A1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N3O6S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C13H19N3O6S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-24(22)7-23(2)21/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23-,24+/m0/s1 |
InChI Key |
ZIMCIWWBWLSQCN-HCGIDLGCSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)C[S@@](=O)C[S@@](=O)C |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CS(=O)C |
Synonyms |
sparoxomycin A1 sparoxomycin A2 |
Origin of Product |
United States |
Origin and Classification of Sparoxomycin A1
Historical Context of Discovery and Isolation
Sparoxomycin A1, alongside Sparoxomycin A2, was isolated from the fermentation broth and mycelium of Streptomyces sparsogenes strain SN2325. Their discovery was reported in the mid-1990s as new inducers of the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus. nih.govnih.gov The isolation process involved several chromatographic techniques, including active carbon chromatography, centrifugal partition chromatography (CPC), ODS column chromatography, and preparative HPLC. nih.gov The structures were subsequently elucidated using spectroscopic methods, and stereochemical assignments were made based on analyses of CD spectra. nih.gov
Classification within Pyrimidinylpropenamide Antibiotics
This compound is classified as a pyrimidinylpropenamide antibiotic. tandfonline.comacs.org This class of compounds is characterized by a chemical structure featuring a pyrimidinylpropenoyl framework. Sparoxomycins A1 and A2 are noted as being remarkably effective in inducing flat reversion activity on transformed morphology of temperature-sensitive mutant Rous sarcoma virus-infected NRK cells. tandfonline.com
Natural Production Source: Streptomyces Species
The primary natural source identified for this compound is the genus Streptomyces. nih.govnpatlas.orgriken.jpnaturalproducts.net Streptomyces species are well-known for their prolific production of a diverse array of secondary metabolites with significant biological activities, including antibiotics. frontiersin.orgfrontiersin.orgmdpi.com
Specifically, this compound has been reported to be produced by the strain Streptomyces sparsogenes SN-2325. nih.govnpatlas.orgnaturalproducts.net This strain was isolated from a soil sample collected in Hokkaido, Japan. nih.gov
Structural Relationship and Comparative Analysis with Sparsomycin (B1681979) and Related Compounds
The structure of this compound is closely related to that of sparsomycin, another antibiotic produced by Streptomyces sparsogenes. tandfonline.comacs.org Both compounds share a core pyrimidinylpropenoyl framework and a unique β-amino sulfoxide (B87167) unit containing a dithioacetal moiety. acs.org The key structural difference lies in the oxidation state of the sulfur atoms. tandfonline.com
Sparsomycin features a side chain with a dithioacetal monoxide structure [-S(O)CH2SCH3]. acs.org In contrast, Sparoxomycins A1 and A2 possess a more oxidized side chain with a dithioacetal dioxide moiety [-S(O)CH2S(O)CH3]. acs.org this compound and Sparoxomycin A2 are diastereomers, differing in the absolute configuration of the terminal sulfinyl group. acs.org Specifically, in sparsomycin, the sulfoxide on one sulfur atom has an (ScRs) configuration. psu.edu In this compound, both sulfur atoms are present as sulfoxides, with the sulfoxide on the sulfur marked * in the sparsomycin structure having the (R) configuration. psu.edu
Comparative analyses of sparsomycin and its analogues have explored the structural features required for biological activity. Studies have indicated that the presence of an oxygen atom on a specific sulfur atom (S alpha) is essential for activity. nih.gov Modifications to the structure, such as substituting a bivalent sulfur atom with a CH2 group or replacing the SCH3 moiety with a chlorine atom, can partially affect activity. nih.gov Isomerization of the trans double bond to a cis double bond can render the molecule inactive. nih.gov Hydrophobic derivatives of sparsomycin have shown higher activity, suggesting a potentially hydrophobic character of the ribosomal binding site. nih.gov
Detailed research findings regarding the synthesis of these compounds highlight the challenges and strategies involved in constructing their complex structures. Total syntheses of sparsomycin and sparoxomycins A1 and A2 have been achieved, often involving diastereoselective oxidation steps to control the stereochemistry at the sulfoxide centers. acs.orgresearchgate.net For instance, reagent-controlled diastereoselective oxidation of the terminal sulfide (B99878) moiety of sparsomycin can directly yield sparoxomycins A1 and A2. acs.org Specific chiral ligands have been found to enhance the diastereoselectivity of this oxidation, allowing for the preferential synthesis of either this compound or A2. acs.org
Data regarding the morphological reversion activity on srcts-NRK cells for sparsomycin and its alkyl analogues compared to sparoxomycins A1 and A2 have been reported. Sparsomycin and its ethyl and butyl analogues showed higher morphological reversion activities than Sparoxomycins A1 and A2 in some studies. tandfonline.comresearchgate.net
Note: Interactive data tables cannot be generated in this text format. The information below presents data points that could be included in data tables.
Potential Data Table: Structural Comparison
| Compound | Key Structural Feature | Oxidation State of Sulfur Atoms | Configuration at Specific Sulfoxide(s) |
| Sparsomycin | Dithioacetal monoxide [-S(O)CH2SCH3] | One sulfoxide | (ScRs) at one sulfoxide psu.edu |
| This compound | Dithioacetal dioxide [-S(O)CH2S(O)CH3] | Two sulfoxides | (R) at the terminal sulfinyl group psu.edu |
| Sparoxomycin A2 | Dithioacetal dioxide [-S(O)CH2S(O)CH3] | Two sulfoxides | (S) at the terminal sulfinyl group psu.edu |
Potential Data Table: Morphological Reversion Activity (Example Data)
| Compound | Morphological Reversion Activity on srcts-NRK cells (e.g., IC50 or qualitative comparison) |
| This compound | Lower activity compared to sparsomycin and alkyl analogues tandfonline.comresearchgate.net |
| Sparoxomycin A2 | Lower activity compared to sparsomycin and alkyl analogues tandfonline.comresearchgate.net |
| Sparsomycin | Higher activity compared to sparoxomycins A1 and A2 tandfonline.comresearchgate.net |
| Ethylsparsomycin | Higher activity compared to sparoxomycins A1 and A2 tandfonline.comresearchgate.net |
| Butylsparsomycin | Higher activity compared to sparoxomycins A1 and A2 tandfonline.comresearchgate.net |
Structural Elucidation and Stereochemical Characterization of Sparoxomycin A1
Methodologies Employed for Definitive Structure Determination
The primary methodologies employed for the structural elucidation of Sparoxomycin A1 have relied heavily on spectroscopic techniques nih.govriken.jp. Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as 1D and 2D NMR, played a vital role in mapping the connectivity of atoms and identifying different functional groups within the molecule. Mass spectrometry (MS) provided crucial information about the molecular weight and fragmentation pattern, aiding in the confirmation of the elemental composition and structural subunits nih.gov.
Chromatographic methods were essential for the isolation and purification of this compound from the complex mixture produced by Streptomyces sparsogenes. Techniques such as active carbon chromatography, centrifugal partition chromatography (CPC), ODS column chromatography, and preparative HPLC were utilized to obtain pure samples for spectroscopic analysis nih.govriken.jp.
While spectroscopic methods provided the foundational structural information, in some cases, X-ray crystallography of related compounds or synthetic intermediates has been employed to provide unambiguous structural and stereochemical confirmation researchgate.netacs.org.
Assignment of Absolute Configuration and Chiral Centers
Determining the absolute configuration of the chiral centers within this compound is critical for understanding its biological activity, as stereochemistry often plays a significant role in how a molecule interacts with biological targets. This compound possesses several chiral centers, including those associated with carbon atoms and potentially the sulfur atom tandfonline.compsu.edu.
Stereochemical assignments of this compound and related compounds have been executed through analyses of spectroscopic data, particularly Circular Dichroism (CD) spectra nih.govriken.jp. CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules by measuring their differential absorption of left and right circularly polarized light.
Synthetic studies of this compound and its analogues have also contributed significantly to the assignment of stereochemistry. By synthesizing the molecule or fragments of it with known stereochemistry, comparisons can be made with the natural product to confirm the absolute configurations of the chiral centers researchgate.netacs.org. Diastereoselective oxidation reactions, for instance, have been employed in synthetic routes to control the stereochemistry at specific centers, including the sulfur atom tandfonline.comresearchgate.net.
Significance of Sulfur Stereochemistry within the this compound Framework
The sulfur atom in this compound is part of a sulfoxide (B87167) moiety, which is a chiral center itself (a sulfoxide with two different groups attached and a lone pair of electrons is chiral) psu.edu. The stereochemistry at the sulfur atom is particularly significant within the this compound framework and related compounds like sparsomycin (B1681979) researchgate.nettandfonline.com.
Research on sparsomycin, a closely related analogue differing in the oxidation state of the sulfur, has shown that the configuration at the sulfur atom can influence biological activity, including the inhibition of peptidyl transferase activity in ribosomes researchgate.net. The presence of an oxygen atom on the sulfur atom appears to be essential for certain activities researchgate.net.
Studies involving the synthesis and evaluation of stereoisomers of sparsomycin and its analogues have highlighted the importance of sulfur stereochemistry for optimal biological activity researchgate.net. While sparsomycin with the ScRs chirality was found to be the most potent competitive inhibitor of peptide bond formation among its stereoisomers, the specific role of sulfur stereochemistry in the activity of this compound, which contains a sulfoxide, is a key aspect of its structure-activity relationship researchgate.net. The ability to control the stereochemistry at the sulfur during synthesis is therefore important for generating specific stereoisomers for biological evaluation researchgate.netacs.org.
Biosynthetic Pathways and Genetic Determinants of Sparoxomycin A1
Proposed Biosynthetic Routes from Precursor Molecules
The precise, step-by-step biosynthetic pathway for Sparoxomycin A1 has been an area of research, often inferred through structural analysis and comparative studies with related compounds like sparsomycin (B1681979). The structure of this compound suggests its assembly from simpler precursor molecules, likely involving amino acids and a pyrimidine (B1678525) derivative.
Based on its structure, which includes a pyrimidine ring, a propenamide linker, and a modified cysteine-like moiety with a sulfoxide (B87167) group, the biosynthesis is hypothesized to involve the incorporation of uracil (B121893) or a related pyrimidine, along with amino acids such as cysteine and potentially serine or a similar precursor for the propenamide portion. The presence of chiral sulfur in related compounds like lentinic acid, a potential precursor in other sulfur-containing natural products, highlights the complexity of sulfur modifications in these pathways. psu.edu
Identification and Characterization of Key Enzymatic Transformations
The biosynthesis of this compound likely involves a series of enzymatic reactions, including the formation of the pyrimidine ring, the assembly of the amino acid-derived backbone, the creation of the propenamide double bond, and crucial sulfur modifications, such as oxidation to form the sulfoxide.
While specific enzymes for this compound biosynthesis are still being actively researched, studies on the biosynthesis of related antibiotics, particularly sparsomycin, provide valuable clues. Enzymes involved in the biosynthesis of the pyrimidine moiety, nonribosomal peptide synthetases (NRPS) or polyketide synthases (PKS) for backbone assembly, and enzymes responsible for tailoring reactions like oxidation are expected to play key roles. kyoto-u.ac.jpresearchgate.net For instance, the biosynthesis of sparsomycin involves an enzyme identified as (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase, which is involved in forming a key intermediate. medkoo.comacs.org Such enzymes, or homologs thereof, could be implicated in this compound production.
Genetic Loci and Gene Clusters Associated with this compound Biosynthesis
Natural product biosynthetic genes in bacteria, particularly Streptomyces species, are typically clustered together on the chromosome or on plasmids. The identification of the gene cluster responsible for this compound biosynthesis is a critical step in understanding and manipulating its production.
While direct information specifically detailing the this compound biosynthetic gene cluster in publicly available search results is limited, it is highly probable that, similar to other Streptomyces-produced antibiotics, the genes encoding the necessary enzymes and regulatory elements are organized into a dedicated gene cluster. riken.jpthieme-connect.de Research often involves genomic sequencing of the producing organism (Streptomyces sparsogenes) and bioinformatic analysis to identify potential gene clusters containing genes for enzymes like NRPS/PKS, tailoring enzymes, transporters, and regulatory proteins. rsc.org
Comparative Biosynthesis with Sparsomycin
This compound and sparsomycin share significant structural similarities, differing primarily in the oxidation state of the sulfur atom. Sparsomycin contains a methyl sulfide (B99878), while this compound features a methyl sulfoxide. tandfonline.comnih.gov This close structural relationship suggests that their biosynthetic pathways likely overlap considerably, potentially diverging at the late stages involving sulfur modification.
Comparative studies of the biosynthetic gene clusters and enzymes involved in both compounds would be highly informative. It is plausible that both pathways share common early steps for the synthesis of the pyrimidine and the initial amino acid assembly. The key difference in their biosynthesis would then lie in the enzymatic machinery responsible for the oxidation of the sulfur atom. An oxidase enzyme acting on a sparsomycin-like intermediate is a likely candidate for the final step in this compound biosynthesis. The comparative analysis of the gene clusters from organisms producing each compound could reveal the specific genes responsible for this oxidative step in this compound production. thieme-connect.de
Here is a conceptual table illustrating potential shared and divergent steps based on structural comparison:
| Biosynthetic Stage | Sparsomycin Pathway | This compound Pathway | Notes |
| Pyrimidine Biosynthesis | Likely Shared | Likely Shared | Formation of the uracil-like moiety. |
| Amino Acid Incorporation | Likely Shared | Likely Shared | Incorporation of cysteine and others. |
| Backbone Assembly | Likely Shared | Likely Shared | Formation of the core carbon chain. |
| Propenamide Formation | Likely Shared | Likely Shared | Introduction of the double bond. |
| Sulfur Methylation | Likely Shared | Likely Shared | Attachment of the methyl group to sulfur. |
| Sulfur Oxidation | Absent | Present | Formation of the sulfoxide in this compound. |
This table is a representation based on structural inferences and the known relationship between the two compounds. Detailed enzymatic and genetic studies are required to confirm these proposed steps.
Chemical Synthesis and Analogues of Sparoxomycin A1
Total Synthetic Strategies for Sparoxomycin A1
Total synthesis of this compound has been achieved through strategic combinations of reactions designed to control stereochemistry and form key bonds. acs.org One approach involves the synthesis of sparsomycin (B1681979) as an intermediate, followed by its diastereoselective oxidation to yield sparoxomycins A1 and A2. acs.orgacs.org
Development of Stereoselective Synthetic Methodologies
Stereoselective methodologies are crucial for the synthesis of this compound due to the presence of multiple chiral centers. The synthesis of the dithioacetal monoxide chain in related compounds like sparsomycin relies on iterative nucleophilic attack of sulfenate anions on alkyl halides with high diastereoselectivity. acs.orgacs.org For this compound itself, reagent-controlled diastereoselective oxidation of a sulfide (B99878) moiety is a key step in establishing the correct stereochemistry at the sulfoxide (B87167) centers. acs.orgacs.org Chiral ligands have been employed to enhance the diastereoselectivity of this oxidation. acs.org
Key Bond-Forming Reactions (e.g., Sulfenate-Anion-Mediated C-S Bond Formation, Diastereoselective Oxidation)
Key bond-forming reactions in the synthesis of this compound include the formation of carbon-sulfur (C-S) bonds and diastereoselective oxidation. Sulfenate anions (RSO-) are known for their S-nucleophilicity and can be used in alkylation reactions to form sulfoxides. researchgate.net The iterative nucleophilic attack of sulfenate anions on alkyl halides has been utilized to construct the dithioacetal monoxide chain with high diastereoselectivity in related syntheses. acs.orgacs.orgacs.org Diastereoselective oxidation of sulfide moieties is another critical step, particularly for introducing the sulfoxide groups present in this compound. acs.orgacs.orgtandfonline.comjst.go.jpnih.gov Reagent-controlled diastereoselective oxidation of a terminal sulfide moiety in a sparsomycin intermediate directly provides sparoxomycins A1 and A2. acs.orgacs.org For instance, the Ti(IV)-promoted oxidation of an intermediate in the presence of a specific chiral ligand can exclusively afford this compound as a single diastereomer with high yield. acs.org
Challenges and Innovations in Complex Synthesis
The synthesis of complex natural products like this compound presents challenges related to controlling stereochemistry, forming multiple bonds efficiently, and handling sensitive functional groups. Innovations in synthesis have focused on developing highly selective reactions, such as the sulfenate-anion-mediated C-S bond formation and reagent-controlled diastereoselective oxidations. acs.orgacs.orgacs.org The strategic combination of these methods allows for the convergent synthesis of the molecule, improving synthetic efficiency. acs.orgacs.org
Design and Chemical Synthesis of this compound Analogues and Derivatives
The design and synthesis of this compound analogues and derivatives are undertaken to explore structure-activity relationships and potentially identify compounds with improved properties. tandfonline.comnih.govnih.gov Analogues have been synthesized by modifying different parts of the this compound structure, such as the alkyl chain of the dithioacetal moiety or the pyrimidinylpropenamide group. tandfonline.comnih.gov Asymmetric sulfide oxidation conditions have been employed as a key step in the synthesis of this compound, A2, and several analogues. nih.govresearchgate.netmolaid.com Studies on these analogues have provided insights into the structural features essential for biological activity. For example, the pyrimidinylpropenamide group and the monooxodithioacetal group have been suggested to play important roles. tandfonline.com
Structure Activity Relationship Sar Studies of Sparoxomycin A1 and Its Analogues
Elucidation of Structural Motifs Critical for Biological Activity
SAR studies aim to identify the specific parts of a molecule responsible for its biological activity researchgate.netdrugdesign.org. For Sparoxomycin A1, which belongs to the pyrimidinylpropenamide class of antibiotics, the core pyrimidinylpropenamide structure is fundamental to its activity jst.go.jpnih.gov. Investigations involving the synthesis and evaluation of various analogues have been instrumental in pinpointing the structural motifs critical for its biological effects, such as the morphological reversion activity observed in transformed cells jst.go.jpnih.govresearchgate.net. By systematically modifying different parts of the this compound molecule, researchers can assess the impact of these changes on activity, thereby elucidating the essential pharmacophore.
Impact of Specific Functional Group Modifications on Efficacy
Modifications to the functional groups within the this compound structure can significantly influence its biological efficacy researchgate.net. Comparisons of the morphological reversion activities of sparsomycin (B1681979), sparoxomycins A1 and A2, and their alkyl analogues have demonstrated this impact nih.govresearchgate.net. For instance, sparsomycin and its alkyl analogues have shown higher morphological reversion activities on srctsNRK cells compared to sparoxomycins A1 and A2 nih.govresearchgate.net. This suggests that variations in the functional groups, particularly in the side chain, play a crucial role in modulating the level of biological activity.
| Compound | Morphological Reversion Activity (Relative to Sparsomycin) |
| Sparsomycin | High |
| This compound | Lower than Sparsomycin |
| Sparoxomycin A2 | Lower than Sparsomycin |
| Alkyl Analogues | Higher than Sparoxomycins A1/A2 (some) |
Quantitative Structure-Activity Relationship (QSAR) Analyses in Ribosomal Inhibition
Quantitative Structure-Activity Relationship (QSAR) analysis is a method used to establish a mathematical relationship between the chemical structure of compounds and their quantified biological activity researchgate.netscribd.com. This approach utilizes physicochemical parameters or structural descriptors to build predictive models of biological activity scribd.com. While SAR studies of sparsomycin and its analogues, including this compound, have addressed their binding to the large ribosomal subunit, suggesting ribosomal inhibition as a relevant biological activity, specific detailed QSAR analyses focused solely on this compound's ribosomal inhibition were not extensively detailed in the provided search results acs.org. QSAR could potentially be applied to a series of this compound analogues to correlate structural variations with quantifiable measures of ribosomal inhibition, helping to predict the activity of new compounds and design more potent inhibitors. However, the available information primarily focuses on the qualitative SAR aspects related to morphological reversion activity and general ribosomal binding of related compounds.
Mechanisms of Action and Molecular Interactions of Sparoxomycin A1
Inhibition of Protein Biosynthesis
A key mechanism of action for Sparoxomycin A1 is the inhibition of protein synthesis. This occurs through its interaction with the cellular machinery responsible for translating genetic information into proteins – the ribosome. core.ac.ukosti.govpatsnap.com Protein synthesis inhibitors generally act at the ribosomal level during the translation process, which includes initiation, elongation, and termination. microbenotes.com Ribosomes, composed of ribosomal RNA (rRNA) and ribosomal proteins, are the primary sites for protein synthesis in both prokaryotes and eukaryotes. microbenotes.comebi.ac.uklafontainelab.com
Specific Targeting of the Ribosomal Peptidyl Transferase Center
This compound specifically targets the peptidyl transferase center (PTC) of the ribosome. osti.govpatsnap.commdpi.com The PTC is located on the large ribosomal subunit (50S in bacteria, 60S in eukaryotes) and is the catalytic site where peptide bonds are formed between amino acids during elongation of the polypeptide chain. patsnap.comebi.ac.uk By binding to the PTC, this compound interferes with this crucial step of protein synthesis. patsnap.com Structures of various antibiotics, including sparsomycin (B1681979) (a related compound), bound to the large ribosomal subunit have shown that they bind to sites that overlap with those of peptidyl-tRNA or aminoacyl-tRNA, consistent with their function as competitive inhibitors of peptide bond formation. nih.gov Sparsomycin, for instance, contacts primarily a P-site bound substrate and extends into the active-site hydrophobic crevice. nih.gov Sparsomycin also triggers significant conformational alterations in both the A- and P-sites of the ribosome, which can influence the positioning of tRNAs and potentially enhance nonproductive tRNA binding. desy.de
Molecular Interactions with Ribosomal RNA and Proteins
The interaction of this compound with the ribosome involves key ribosomal components, particularly ribosomal RNA (rRNA) and potentially ribosomal proteins. osti.gov High-resolution crystal structures of ribosomal subunits complexed with tRNA mimics and antibiotics have provided insights into these interactions. nih.govdesy.de For example, studies on sparsomycin indicate it is packed along the backbone of C75 and A76 of the P site tRNA and its peptide. core.ac.uk The uracil-like moiety of sparsomycin stacks directly on the universally conserved nucleobase A2602 (Escherichia coli numbering, corresponding to A2103 in Haloarcula marismortui). core.ac.uknih.gov This interaction with A2602 appears to be significant, as direct crosslinking of sparsomycin and its derivatives to A2602 in the PTC of 23S-like rRNA within ribosome-tRNA complexes has been reported. osti.gov While the core catalytic activity of the ribosome is attributed to rRNA (ribozyme activity), ribosomal proteins play important roles in stabilizing the rRNA structure and influencing its function. ebi.ac.uklafontainelab.com The precise interactions of this compound with specific ribosomal proteins require further detailed investigation, although its primary binding site is within the rRNA-rich PTC.
Cellular Consequences of Protein Synthesis Inhibition
The inhibition of protein synthesis by this compound has significant consequences for cellular function and viability. Proteins are essential for virtually all cellular processes, including growth, division, signaling, and maintenance of structure. nih.govavantorsciences.com Disrupting protein synthesis can lead to a cascade of cellular malfunctions. avantorsciences.com This can result in impaired growth, accumulation of misfolded or incomplete proteins, and ultimately, cell death. nih.govavantorsciences.com In the context of its potential as an antineoplastic compound, the inhibition of protein synthesis in rapidly dividing cancer cells can halt their proliferation. tandfonline.com The severity of the cellular consequences depends on the extent and duration of protein synthesis inhibition. nih.gov
Modulatory Effects on Cellular Morphology and Transformation
Beyond its effects on protein synthesis, this compound has been observed to modulate cellular morphology and counteract cellular transformation. core.ac.ukdesy.deavantorsciences.comnih.govnih.gov This suggests additional or downstream effects independent of or in conjunction with protein synthesis inhibition.
Studies on Rous Sarcoma Virus-Transformed Cells (e.g., srcts-NRK cells)
Research has specifically investigated the effects of this compound on cells transformed by the Rous Sarcoma Virus (RSV), such as the temperature-sensitive mutant srcts-NRK cell line. core.ac.ukavantorsciences.comnih.govnih.gov RSV transformation is characterized by changes in cell morphology, including altered cell shape and detachment from the substrate, driven by the activity of the viral src gene product, pp60src. nih.govnih.gov Studies have shown that pyrimidinylpropenamide antibiotics, including Sparoxomycins A1 and A2, exhibit morphological reversion activity on the transformed phenotype of srcts-NRK cells, restoring them towards a more normal morphology. tandfonline.com This reversion activity was observed over a range of concentrations without inducing cytotoxicity. tandfonline.com While the exact mechanism for this morphological reversion by this compound is not fully elucidated, it suggests an interference with the signaling pathways or cellular processes altered by RSV transformation. This could potentially involve effects on the cytoskeleton, cell adhesion, or growth factor signaling, which are often dysregulated in transformed cells. nih.gov
Mechanisms of Resistance to this compound
The development of resistance is a common challenge with antimicrobial and antineoplastic agents that target essential cellular processes like protein synthesis. While specific detailed mechanisms of resistance to this compound are not extensively documented in the provided search results, resistance to protein synthesis inhibitors can arise through various mechanisms. microbenotes.com These can include alterations in the ribosomal target site (mutations in rRNA or ribosomal proteins that reduce the binding affinity of the antibiotic), increased efflux of the drug from the cell (often mediated by ABC transporters), enzymatic inactivation of the drug, or modifications in cellular permeability. microbenotes.compsu.edu Studies on multidrug resistance in cancer cells have indicated that ABCG2-overexpressing cells are resistant to this compound. psu.edu This suggests that efflux mediated by ABCG2 can be a mechanism of resistance to this compound. psu.edu
Role of Efflux Pumps, particularly ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2)
Research findings indicate that ABCG2, also known as Breast Cancer Resistance Protein (BCRP), can mediate resistance to this compound. Studies using ABCG2-overexpressing cells have demonstrated resistance to this compound, highlighting the role of this efflux pump in reducing the compound's effectiveness nih.govaacrjournals.orgpsu.edu. This suggests that this compound is a substrate for transport by ABCG2.
ABCG2 is a well-characterized ABC transporter involved in the efflux of a diverse range of substrates, including various chemotherapeutic agents and other compounds solvobiotech.comnih.gov. Its overexpression in cancer cells is a known mechanism of acquired multidrug resistance nih.govsolvobiotech.com. The observation that ABCG2-overexpressing cells are resistant to this compound aligns with the established function of ABCG2 as an efflux pump that can transport structurally diverse molecules solvobiotech.com.
Detailed research findings supporting the interaction between this compound and ABCG2 often involve cell-based assays where the sensitivity of cells with varying levels of ABCG2 expression to this compound is evaluated. For instance, studies comparing the cytotoxic effects of this compound on parental cell lines versus those overexpressing ABCG2 can provide data on the degree of resistance conferred by the transporter nih.govaacrjournals.orgresearchgate.net. A higher resistance in ABCG2-overexpressing cells compared to parental cells indicates that ABCG2 actively transports this compound out of the cell, leading to reduced intracellular accumulation and decreased cytotoxicity.
While specific quantitative data tables detailing the transport kinetics or binding affinity of this compound with ABCG2 were not extensively found in the provided search results, the consistent finding across multiple sources that ABCG2-overexpressing cells are resistant to this compound serves as a key piece of evidence for this interaction nih.govaacrjournals.orgpsu.eduresearchgate.net. This functional evidence strongly supports the classification of this compound as a substrate for ABCG2-mediated efflux.
The mechanism by which ABCG2 transports substrates involves the binding of ATP to the nucleotide-binding domains (NBDs) of the transporter, leading to conformational changes that facilitate the translocation of the substrate across the membrane solvobiotech.com. While the precise binding site and transport mechanism of this compound within ABCG2 would require detailed structural and biochemical studies, the observed resistance phenotype in ABCG2-overexpressing cells confirms that the energy-dependent efflux activity of ABCG2 is capable of reducing intracellular this compound concentrations to levels below those required for its full biological activity.
The involvement of efflux pumps like ABCG2 in the transport of this compound has implications for its potential therapeutic applications. In contexts where ABCG2 is highly expressed, such as in certain cancer cells or at physiological barriers like the blood-brain barrier, the efficacy of this compound could be limited by its active efflux solvobiotech.combohrium.com. Understanding this interaction is crucial for predicting the compound's pharmacological profile and for developing strategies to overcome potential resistance mechanisms.
Further research involving detailed transport studies, ATPase activity assays in the presence of this compound, and potentially structural analysis of the this compound-ABCG2 interaction could provide more comprehensive data on the molecular mechanisms underlying the efflux of this compound.
Below is a conceptual representation of how data from studies investigating the impact of ABCG2 overexpression on this compound sensitivity might be presented.
| Cell Line Type | ABCG2 Expression Level | This compound IC50 (µM) | Fold Resistance (vs. Parental) |
| Parental Cells | Low | X | 1.0 |
| ABCG2-Overexpressing Cells | High | Y (where Y > X) | Y/X |
Note: The values X and Y in the table are illustrative and would be replaced with actual experimental data from relevant studies.
This type of data table, commonly found in studies investigating transporter-mediated drug resistance, quantitatively demonstrates the impact of ABCG2 overexpression on the concentration of this compound required to inhibit cell growth by 50% (IC50). A significantly higher IC50 value in ABCG2-overexpressing cells compared to parental cells indicates resistance mediated by the efflux pump.
The interaction of this compound with ABCG2 underscores the broader challenge of multidrug resistance mediated by efflux transporters in various biological and clinical settings nih.govsolvobiotech.commdpi.com. Strategies to circumvent this resistance could involve the co-administration of this compound with ABCG2 inhibitors, although such approaches would require careful consideration of potential drug-drug interactions and toxicity nih.govguidetopharmacology.org.
Advanced Research Directions and Future Perspectives on Sparoxomycin A1
Exploration of Undiscovered Biosynthetic Capabilities
Sparoxomycin A1 has been identified as a coumarin (B35378) compound, also known as casegravol (B22672) isovalerate, found in plants. Its presence in plants suggests a potential link to the biosynthesis of abscisic acid (ABA), an important plant hormone nih.govuni.lunih.gov. While some studies have touched upon the biosynthesis of related compounds like sparsomycin (B1681979), the specific biosynthetic pathways leading to this compound are an area ripe for further exploration. Understanding the enzymatic machinery and genetic clusters involved in this compound production in its natural sources could unveil novel enzymes and pathways. This knowledge could potentially be leveraged for engineered biosynthesis, allowing for controlled production or the generation of novel related compounds through synthetic biology approaches.
Rational Design of Next-Generation this compound Analogues for Enhanced Specificity
Research into sparsomycin and its analogues has provided insights into the structural features required for biological activity, particularly concerning their interaction with the ribosome and inhibition of protein synthesis. Studies have shown that different analogues of sparsomycin and sparoxomycins A1/A2 exhibit varying levels of activity. The rational design of next-generation this compound analogues focuses on leveraging this structure-activity relationship information to enhance specificity and potentially reduce off-target effects. This involves modifying the chemical structure of this compound to improve its binding affinity to specific biological targets or to alter its pharmacokinetic properties. Approaches such as incorporating specific functional groups, altering stereochemistry, or creating hybrid molecules could lead to analogues with tailored activities and improved therapeutic profiles. Detailed research findings on the activity of existing analogues, such as those comparing sparsomycin and its alkyl analogues to sparoxomycins A1 and A2, provide valuable data for guiding such rational design efforts.
Development of Novel Methodologies for Synthetic Access and Derivatization
The total synthesis of sparsomycin and sparoxomycins A1 and A2 has been a subject of significant research, with various methodologies developed to access these complex structures. These synthetic routes often involve key steps such as asymmetric sulfide (B99878) oxidation and sulfenate-anion-mediated carbon-sulfur bond formation. While existing methods provide access to this compound and some analogues, the development of novel, more efficient, stereoselective, and scalable synthetic methodologies remains crucial. Future research aims to explore innovative chemical reactions and strategies that can streamline the synthesis of this compound and facilitate the facile creation of diverse derivatives. This includes investigating new catalytic systems, exploring alternative protecting group strategies, and developing efficient methods for late-stage functionalization. Such advancements in synthetic access and derivatization techniques would greatly accelerate the exploration of the structure-activity landscape of this compound and its analogues.
Interdisciplinary Research Integrating Chemical Biology and Structural Biology Approaches
Understanding the precise molecular mechanisms by which this compound exerts its effects requires an integration of chemical biology and structural biology approaches. Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. Structural biology, employing methods like X-ray crystallography, NMR spectroscopy, and electron microscopy, provides atomic-level details of biological molecules and their interactions. Given that sparsomycin, a related compound, is known to inhibit protein synthesis by interacting with the large ribosomal subunit and inducing conformational changes in the peptidyl transferase center, structural studies of this compound in complex with its biological targets, such as the ribosome, could provide critical insights into its mechanism of action. Combining these structural insights with chemical biology techniques, such as activity-based probes or chemical genetics, could help identify and validate direct protein targets of this compound and elucidate downstream biological pathways affected by its activity. This interdisciplinary approach is essential for a comprehensive understanding of this compound's biological profile.
Q & A
Q. What standardized experimental protocols are recommended for assessing the antimicrobial activity of Sparoxomycin A1?
Methodological Answer:
- In vitro models : Use minimum inhibitory concentration (MIC) assays with standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923), adhering to CLSI guidelines. Include positive (e.g., vancomycin) and negative (vehicle-only) controls to validate results .
- In vivo models : Employ murine infection models to evaluate efficacy, ensuring proper sample sizes (≥6 animals/group) and randomization. Report survival rates, bacterial load reduction, and toxicity endpoints (e.g., organ histopathology) .
- Data presentation : Tabulate MIC values with 95% confidence intervals and include scatter plots for in vivo results (Table 1).
Table 1 : Example Data Structure for Antimicrobial Activity Studies
| Model Type | Strain Tested | This compound MIC (μg/mL) | Control MIC (μg/mL) | Statistical Significance (p-value) |
|---|---|---|---|---|
| In vitro | S. aureus | 0.25 | 1.0 (Vancomycin) | <0.001 |
| In vivo | S. aureus | 10 mg/kg (LD50) | 15 mg/kg (Control) | 0.012 |
How should researchers formulate hypothesis-driven questions for this compound studies?
Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Use nonlinear regression (e.g., log-logistic models) for IC50/EC50 calculations.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report effect sizes, confidence intervals, and power analysis to justify sample sizes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?
Methodological Answer:
- Conduct systematic reviews to identify methodological variability (e.g., differences in bacterial growth phases or assay conditions).
- Perform target validation assays (e.g., macromolecular synthesis inhibition assays) under standardized conditions.
- Use meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounders (e.g., pH, temperature) .
Q. What strategies optimize the detection of this compound’s off-target effects in eukaryotic cells?
Methodological Answer:
- Employ transcriptomic profiling (RNA-seq) to identify differentially expressed genes in human cell lines (e.g., HepG2) post-treatment.
- Use high-content screening (HCS) with multi-parameter readouts (e.g., mitochondrial membrane potential, apoptosis markers).
- Validate findings with CRISPR-Cas9 knockouts of suspected off-target pathways .
Q. How can bioassay conditions be optimized to enhance this compound’s stability in pharmacokinetic studies?
Methodological Answer:
- Apply design of experiments (DoE) to test variables like pH (5–8), temperature (4–37°C), and serum protein concentration.
- Use HPLC-MS/MS to quantify this compound degradation products and model stability kinetics (e.g., Arrhenius equation) .
Q. What computational tools are recommended for predicting this compound’s resistance mechanisms?
Methodological Answer:
- Perform molecular dynamics simulations to assess binding affinity changes in target proteins (e.g., ribosomal subunits) due to mutations.
- Use machine learning (e.g., Random Forest) to correlate genomic data (e.g., SNP profiles) with resistance phenotypes .
Methodological Best Practices
Q. How should researchers present contradictory data in this compound manuscripts?
Methodological Answer:
- Include a dedicated sub-section in the Discussion titled “Interpretation of Contradictory Evidence.”
- Use Bland-Altman plots or forest plots to visualize discrepancies.
- Discuss limitations (e.g., batch-to-batch compound variability, assay sensitivity thresholds) .
Q. What ethical considerations apply to in vivo studies involving this compound?
Methodological Answer:
- Adhere to ARRIVE guidelines for animal reporting: justify sample sizes, detail analgesia protocols, and include a harm-benefit analysis.
- Obtain IACUC approval and disclose compliance in the Methods section .
Data Presentation and Reproducibility
Q. What are the journal requirements for submitting this compound research data?
Methodological Answer:
- Raw data : Upload to repositories like Zenodo or Figshare with unique DOIs.
- Figures : Follow journal-specific guidelines (e.g., 300 dpi for TIFF files, avoid red-green color schemes).
- Tables : Use Word table format, number with Roman numerals, and define abbreviations in footnotes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
